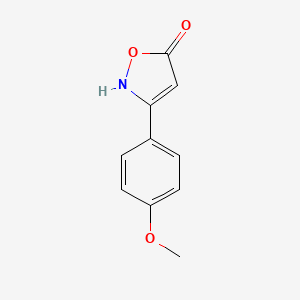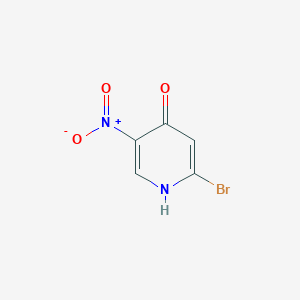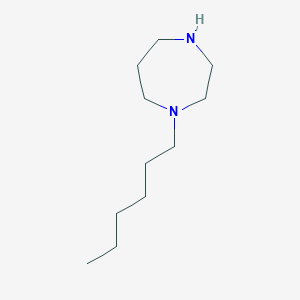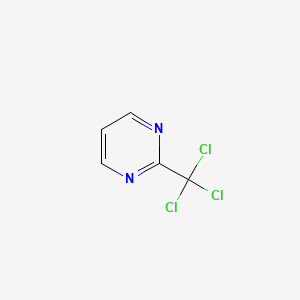
Trichloromethylpyrimidine
Description
Synthesis Analysis
The synthesis of trichloromethylpyrimidines involves the heterocyclization of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile, yielding alkyl 4-mino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates . These compounds react with aryl isocyanates to produce the corresponding pyrimidinylureas, which undergo cyclization to 3-aryl-5-methyl-7-trichloromethylpyrimido .Molecular Structure Analysis
The molecular structure of TCMP can be analyzed using various analytical techniques such as diffraction analysis based on X-ray light, which is a widely used analytical technique to study the physical state of materials .Chemical Reactions Analysis
The chemical reactions involving TCMP include the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile, yielding alkyl 4-mino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates . These compounds react with aryl isocyanates to produce the corresponding pyrimidinylureas .Physical And Chemical Properties Analysis
TCMP has a molecular weight of 197.45 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of TCMP is 195.936181 g/mol . The topological polar surface area of TCMP is 25.8 Ų .Propriétés
IUPAC Name |
2-(trichloromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFNONCUBGLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to trichloromethylpyrimidines?
A1: Trichloromethylpyrimidines can be synthesized through various methods. One common approach involves the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. [] Another method utilizes the reaction of methylpyrimidines with phosphorus pentachloride in phosphorus oxychloride to form trichloromethylpyrimidines. []
Q2: Can trichloromethylpyrimidines be used to synthesize other heterocyclic systems?
A2: Yes, trichloromethylpyrimidines serve as versatile building blocks for synthesizing various heterocycles. For instance, they can undergo reactions with triphenylphosphine to form pyrimidinylmethylenephosphoranes, which can be further reacted with aldehydes to produce chloropyrimidinylolefins. [, ] Additionally, 2-trichloromethyl-5-phenylpyrimidines can undergo nitrene cyclization reactions, facilitated by sodium azide or Du Bois catalyst, to produce 2-trichloromethylpyrimido[4,5-b]indole derivatives. []
Q3: Have any biological activities been reported for trichloromethylpyrimidine derivatives?
A3: Yes, certain trichloromethylpyrimidine derivatives have shown inhibitory activity against NTPDase, an enzyme responsible for hydrolyzing ATP and ADP in the central nervous system. Notably, 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine (2b) displayed noncompetitive inhibition with Ki values of 0.18 mM for ATP and 0.55 mM for ADP in rat cerebral cortex synaptosomes. []
Q4: What structural features of trichloromethylpyrimidines are important for NTPDase inhibition?
A4: While the exact mechanism of action requires further investigation, the study exploring NTPDase inhibition suggests that the position and type of substituents on the pyrimidine ring influence inhibitory potency. For instance, replacing the trichloromethyl group with a trifluoromethyl group or modifying the substituents at other positions on the pyrimidine ring generally resulted in decreased inhibitory activity against NTPDase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



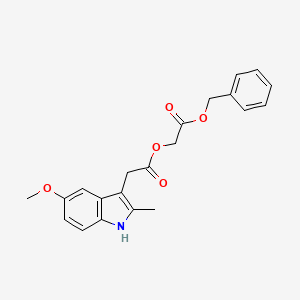
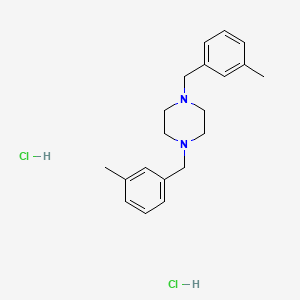

![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
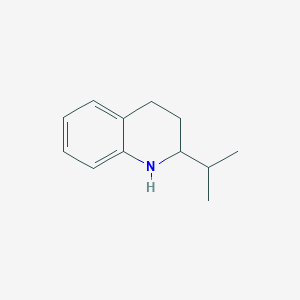

![(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B3328955.png)

